
N-(2,3-Difluorobenzyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)methanamine
Overview
Description
N-(2,3-Difluorobenzyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)methanamine, also known as DF-MPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
Scientific Research Applications
Potential Antipsychotic Properties
The compound N-(2,3-Difluorobenzyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)methanamine and its derivatives have shown potential in antipsychotic applications. In a study, related compounds demonstrated an antipsychotic-like profile in behavioral animal tests. Significantly, these compounds did not interact with dopamine receptors, which is a common trait in clinically available antipsychotic agents. This unique mechanism could offer an alternative treatment path for psychiatric disorders without the typical side effects associated with dopamine receptor interaction (Wise et al., 1987).
Applications in Coordination Chemistry
Research has explored the synthesis of Cobalt(II) complexes involving derivatives of N-(2,3-Difluorobenzyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)methanamine. These complexes demonstrated significant activity in polymerization processes and showed potential for applications in materials science, particularly in synthesizing high-molecular-weight polymers like poly(methylmethacrylate) with unique properties (Choi et al., 2015).
Antifungal and Antibacterial Activities
Another area of application for these compounds is in the development of antifungal and antibacterial agents. A study synthesized a series of N,N,N',N'-tetradentate pyrazoly compounds containing a pyrazole moiety, which exhibited specific antifungal properties, particularly against the budding yeast Saccharomyces cerevisiae. These findings suggest potential applications in developing new antifungal drugs (Abrigach et al., 2016).
Supramolecular Liquid Crystals
In the field of materials science, derivatives of N-(2,3-Difluorobenzyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)methanamine have been used to create novel supramolecular liquid crystals. These compounds, featuring the 4-aryl-1H-pyrazole unit, can self-assemble via hydrogen bonding to form columnar mesophases, which also exhibit luminescent properties. Such materials have potential applications in optoelectronics and display technologies (Moyano et al., 2013).
Mechanism of Action
Target of Action
Similar compounds have shown promising in vitro anticoronavirus and antitumoral activity .
Mode of Action
It’s worth noting that the antitumoral activity of similar compounds was due to the inhibition of tubulin polymerization .
Biochemical Pathways
It’s known that tubulin polymerization plays a crucial role in cell division, and its inhibition can lead to cell cycle arrest and apoptosis, which is a common mechanism of action for many antitumor drugs .
Result of Action
The inhibition of tubulin polymerization can lead to cell cycle arrest and apoptosis, which could explain the antitumor activity observed for similar compounds .
properties
IUPAC Name |
1-(2,3-difluorophenyl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2N3/c1-9-11(8-18(2)17-9)7-16-6-10-4-3-5-12(14)13(10)15/h3-5,8,16H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHCDVSOVXJXCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CNCC2=C(C(=CC=C2)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-Difluorobenzyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




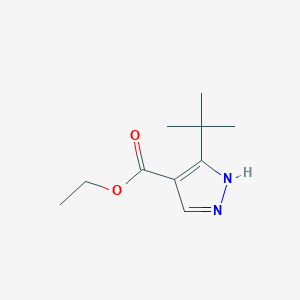
![5-[(4-Bromo-3,5-dimethylpyrazolyl)methyl]furan-2-carbonyl chloride](/img/structure/B3197634.png)
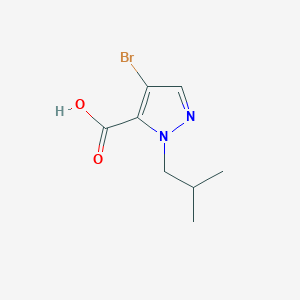
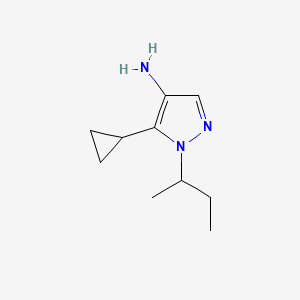
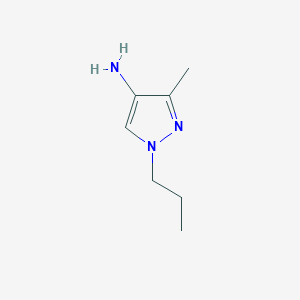
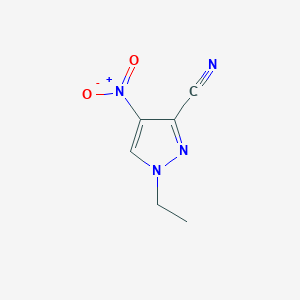

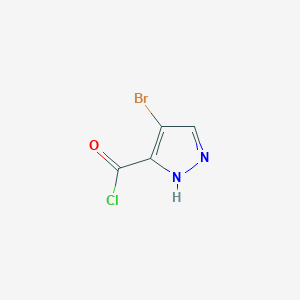

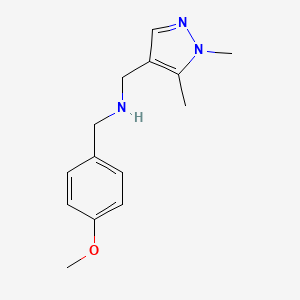

![{1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]piperidin-4-YL}methylamine](/img/structure/B3197704.png)
![{1-[(1-Methyl-1H-pyrazol-4-YL)methyl]piperidin-3-YL}methylamine](/img/structure/B3197711.png)